Tivumecirnon is synthesized from a series of chemical precursors that facilitate its unique molecular structure. It falls under the category of small molecule drugs, specifically designed to interact with biological targets to elicit a therapeutic effect. Its classification as an immunomodulator positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Tivumecirnon involves several key steps that utilize standard organic synthesis techniques. The process typically begins with the selection of suitable starting materials, often involving complex organic compounds that undergo multiple reactions, including:
The detailed protocols for these methods are crucial for ensuring high yield and purity of Tivumecirnon.
Tivumecirnon possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be summarized as follows:
The three-dimensional conformation of Tivumecirnon is essential for understanding its mechanism of action and binding affinity to target proteins.
Tivumecirnon undergoes various chemical reactions that are pivotal to its functionality:
Understanding these reactions is critical for optimizing the compound's therapeutic efficacy and safety profile.
The mechanism of action of Tivumecirnon involves modulation of immune responses through specific pathways:
Research data indicate that Tivumecirnon's ability to fine-tune immune responses could lead to significant therapeutic benefits in autoimmune conditions.
Tivumecirnon exhibits several physical and chemical properties that are important for its application:
These properties are crucial for determining the appropriate delivery methods and formulations for clinical use.
Tivumecirnon's primary applications lie within pharmaceutical research aimed at developing treatments for autoimmune diseases. Its immunomodulatory properties make it a candidate for:
As research progresses, Tivumecirnon may pave the way for new therapeutic strategies in managing chronic inflammatory diseases.
The C-C chemokine receptor type 4 (CCR4) belongs to the G protein-coupled receptor (GPCR) superfamily and is activated primarily by two ligands: C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22). These ligands are overexpressed in the tumor microenvironment by malignant cells, stromal cells, and tumor-associated macrophages. Upon binding, CCR4 activation triggers Gαi-mediated signaling cascades, leading to cytoskeletal rearrangement and cell migration. This pathway serves as a chemotactic beacon for regulatory T cells, which constitutively express high levels of CCR4. The resultant T cell infiltration establishes an immunosuppressive niche that protects tumors from immune surveillance [1] [3].
Tivumecirnon (FLX475) is an orally bioavailable small molecule with a molecular weight of 543.41 g/mol (chemical formula: C₂₄H₂₇Cl₂F₃N₆O). Its molecular structure features two chiral centers, denoted as (3R)- and (1R)- configurations, which are critical for its stereoselective binding to CCR4. The compound exhibits high-affinity competitive antagonism, with a dissociation constant (Kd) in the low nanomolar range. This binding occurs at the orthosteric site of CCR4, preventing conformational changes required for G protein activation and subsequent intracellular signaling [3] [5].
Table 1: CCR4 Ligands and Their Functional Roles
Ligand | Expression Source | Primary Immunological Function |
---|---|---|
CCL17 | Dendritic cells, Tumor-associated macrophages | Recruitment of CCR4⁺ regulatory T cells |
CCL22 | Tumor cells, Macrophages | Establishment of immunosuppressive tumor microenvironment |
Tivumecirnon exerts precise spatiotemporal control over regulatory T cell migration. By antagonizing CCR4, it blocks the interaction between CCL17/CCL22 and the receptor, thereby inhibiting the phosphatidylinositol 3-kinase (PI3K)-mediated polarization of regulatory T cells toward chemokine gradients. Crucially, this mechanism does not deplete systemic regulatory T cell populations but specifically impedes their tumor infiltration. This selectivity arises from the compound’s inability to penetrate the blood-brain barrier and its minimal binding to non-tissue-resident regulatory T cells under homeostatic conditions. Consequently, tivumecirnon disrupts the immunosuppressive tumor microenvironment while preserving peripheral immune tolerance [1] [4].
Biochemical analyses confirm that tivumecirnon achieves half-maximal inhibitory concentration (IC₅₀) values of <50 nM against CCR4-mediated chemotaxis in vitro. At therapeutic concentrations, it demonstrates negligible off-target activity against related chemokine receptors (CCR1–10, CXCR1–5) or other GPCR families. This specificity is attributed to its unique binding pose, which involves hydrogen bonding with transmembrane helices 3 and 5, and hydrophobic interactions with extracellular loop 2 of CCR4. These features collectively enable tumor-selective regulatory T cell modulation without broad immunosuppressive effects [3] [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2